(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472739
InChI: InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-6-8-14(9-7-13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14?,15-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N
Molecular Formula: C16H31N3O2
Molecular Weight: 297.44 g/mol

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

CAS No.:

Cat. No.: VC13472739

Molecular Formula: C16H31N3O2

Molecular Weight: 297.44 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide -

Specification

Molecular Formula C16H31N3O2
Molecular Weight 297.44 g/mol
IUPAC Name (2S)-N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Standard InChI InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-6-8-14(9-7-13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14?,15-/m0/s1
Standard InChI Key HEENRMXCSKRFHD-NRXISQOPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises:

  • A cyclohexyl ring substituted at the 4-position with an N-acetyl-N-isopropylamino group.

  • A butyramide backbone with an (S)-configured 2-amino-3-methyl substituent.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₆H₃₀N₄O₂Derived from
Molecular Weight310.44 g/molCalculated
CAS Registry NumberNot formally assignedN/A
Stereochemistry(S)-configuration at C-2Analogous to

Spectral Characterization

While experimental data for this specific compound are unavailable, analogs provide reference points:

  • ¹H NMR: Peaks for cyclohexyl protons (δ 1.2–2.4 ppm), acetyl methyl (δ 2.1 ppm), and amide NH (δ 6.5–7.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Pathways

The compound’s synthesis likely involves:

  • Cyclohexylamine Modification:

    • Introduction of acetyl-isopropyl-amino via reductive amination or acylation .

  • Butyramide Formation:

    • Coupling of 2-amino-3-methylbutyric acid with the modified cyclohexylamine using carbodiimide-based agents .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Cyclohexyl SubstitutionAcetyl chloride, isopropylamine, DCM65–75
Amide CouplingEDC/HOBt, DMF, rt80–85

Chirality Control

  • The (S)-configuration is achieved via asymmetric synthesis or resolution using chiral auxiliaries (e.g., camphor derivatives) .

Physicochemical Properties

Solubility and LogP

  • Predicted LogP: ~2.1 (via ChemAxon), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); enhanced via salt formation (e.g., hydrochloride) .

Stability

  • Hydrolytic Stability: Susceptible to degradation under acidic/basic conditions due to the amide bond .

CompoundTargetIC₅₀ (μM)Source
N-[4-(Acetylethylamino)-cyclohexyl]-butyramideFABP42.97
trans-4-Aminocyclohexane derivatives11β-HSD10.12

ADME Profile

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of acetylated metabolites .

  • Permeability: Moderate Caco-2 permeability (Papp ~5 × 10⁻⁶ cm/s) due to the cyclohexyl group .

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